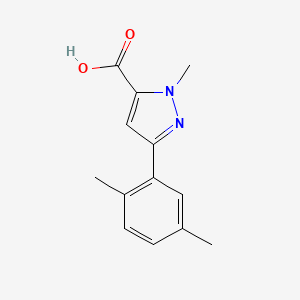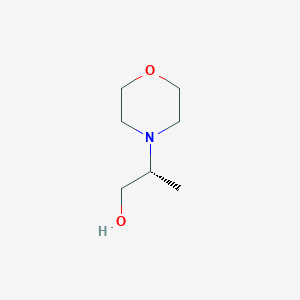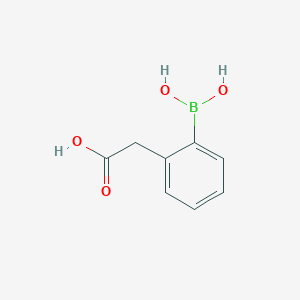
2-(2-Boronophenyl)acetic acid
Overview
Description
2-(2-Boronophenyl)acetic acid is a chemical compound with the molecular formula C8H9BO4 . It is also known as 2-(carboxymethyl)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of 2-(2-Boronophenyl)acetic acid consists of a phenyl ring (a six-membered carbon ring with alternating single and double bonds) attached to a boron atom and an acetic acid group . The boron atom is capable of forming stable covalent bonds with other atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Boronophenyl)acetic acid are not available, boronic acids in general are known to undergo several types of reactions. These include ligand exchange reactions, condensation with compounds containing hydroxyl groups, and Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Organic Synthesis
2-(2-Boronophenyl)acetic acid: is a versatile compound in organic synthesis. Its boronic acid moiety is crucial for Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Nanotechnology
In the realm of nanotechnology, this compound can be used to modify the surface of nanoparticles. The carboxylic acid group can interact with the surface of metallic nanoparticles or carbon nanostructures, such as carbon nanotubes and graphene, to improve their dispersion and incorporation into polymer nanomaterials .
Polymer Chemistry
2-(CARBOXYMETHYL)PHENYLBORONIC ACID: serves as a monomer or an additive in polymer chemistry. It can be polymerized or copolymerized to create polymers with specific properties, such as sensitivity to pH changes or the ability to bind to certain substances .
Biomedical Applications
This compound has significant potential in biomedical applications. It can be functionalized to create glucose-sensitive polymers, which are useful in the self-regulated release of insulin for diabetes treatment. Additionally, it has applications in wound healing and tumor targeting due to its ability to bind to specific biological molecules .
Catalysis
The boronic acid moiety of 2-(2-Boronophenyl)acetic acid is also used in catalysis. It can act as a catalyst or a co-catalyst in various chemical reactions, including oxidation, amination, and halogenation processes .
Sensor Technology
Due to its ability to form reversible covalent bonds with diols, this compound is used in the development of chemical sensors. These sensors can detect the presence of sugars and other diol-containing molecules, making them useful in environmental monitoring and medical diagnostics .
properties
IUPAC Name |
2-(2-boronophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYROWFNLFPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681515 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Boronophenyl)acetic acid | |
CAS RN |
1001108-64-0 | |
| Record name | (2-Boronophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
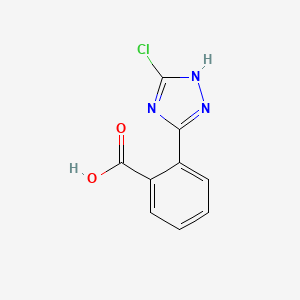


![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
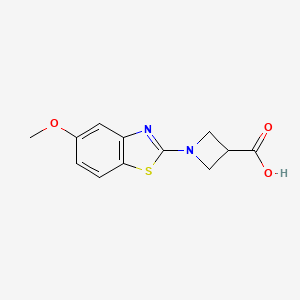
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
![[3-(Tert-butoxy)phenyl]methanamine](/img/structure/B1422017.png)

